molecular formula C15H17NO3 B6175313 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid CAS No. 2567503-22-2

4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid

Cat. No.: B6175313
CAS No.: 2567503-22-2
M. Wt: 259.30 g/mol
InChI Key: GAURYEIYCGGVNA-UHFFFAOYSA-N
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Description

4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a prop-2-enoyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid typically involves the reaction of piperidine derivatives with benzoic acid derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acryloyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2567503-22-2

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-(1-prop-2-enoylpiperidin-3-yl)benzoic acid

InChI

InChI=1S/C15H17NO3/c1-2-14(17)16-9-3-4-13(10-16)11-5-7-12(8-6-11)15(18)19/h2,5-8,13H,1,3-4,9-10H2,(H,18,19)

InChI Key

GAURYEIYCGGVNA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

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